molecular formula C18H19NO3 B268292 N-[2-(allyloxy)phenyl]-2-(3-methylphenoxy)acetamide

N-[2-(allyloxy)phenyl]-2-(3-methylphenoxy)acetamide

Cat. No. B268292
M. Wt: 297.3 g/mol
InChI Key: WXNCQBYMUNENIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(allyloxy)phenyl]-2-(3-methylphenoxy)acetamide, commonly known as AMA or AMA-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AMA belongs to the class of arylamide compounds, which have been found to exhibit various biological activities, including antitumor, anti-inflammatory, and analgesic effects. In

Mechanism of Action

The mechanism of action of AMA is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. AMA has been found to inhibit the activity of enzymes involved in cancer cell growth and inflammation, including COX-2 and MMP-9. AMA has also been shown to modulate the activity of ion channels involved in pain perception, including TRPV1 and Nav1.7.
Biochemical and Physiological Effects
AMA has been found to exhibit various biochemical and physiological effects in the body. In cancer cells, AMA has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor angiogenesis. In inflammation, AMA has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the migration of immune cells to the site of inflammation. In pain management, AMA has been shown to reduce the activity of pain receptors in the nervous system, resulting in reduced pain perception.

Advantages and Limitations for Lab Experiments

AMA has several advantages for lab experiments, including its high potency and selectivity, low toxicity, and easy synthesis. However, AMA also has some limitations, including its poor solubility in water and limited bioavailability. These limitations may affect the ability to conduct experiments with AMA in vivo.

Future Directions

There are several future directions for research on AMA. One direction is to investigate the potential of AMA as a therapeutic agent for various diseases, including cancer, inflammation, and pain management. Another direction is to explore the mechanism of action of AMA in more detail, and to identify the specific signaling pathways that are modulated by AMA. Additionally, future research could focus on improving the bioavailability of AMA, and developing more effective formulations for clinical use.

Synthesis Methods

The synthesis of AMA involves the reaction of 2-(3-methylphenoxy)acetic acid with allyl bromide in the presence of a base, followed by reaction with 2-aminophenol in the presence of a coupling agent. The resulting product is then purified through recrystallization to obtain the final compound.

Scientific Research Applications

AMA has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and pain management. In cancer research, AMA has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. AMA has also been shown to inhibit tumor growth in animal models of breast and colon cancer.
In inflammation research, AMA has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. AMA has also been shown to reduce inflammation in animal models of arthritis and colitis.
In pain management research, AMA has been found to exhibit analgesic effects by modulating the activity of pain receptors in the nervous system. AMA has also been shown to reduce pain in animal models of neuropathic pain and inflammatory pain.

properties

Product Name

N-[2-(allyloxy)phenyl]-2-(3-methylphenoxy)acetamide

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

2-(3-methylphenoxy)-N-(2-prop-2-enoxyphenyl)acetamide

InChI

InChI=1S/C18H19NO3/c1-3-11-21-17-10-5-4-9-16(17)19-18(20)13-22-15-8-6-7-14(2)12-15/h3-10,12H,1,11,13H2,2H3,(H,19,20)

InChI Key

WXNCQBYMUNENIO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2OCC=C

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2OCC=C

Origin of Product

United States

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